2-Hexen-1-ol, 2-ethyl-

Vue d'ensemble

Description

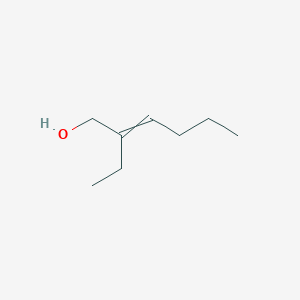

2-Hexen-1-ol, 2-ethyl-: is an organic compound with the molecular formula C8H16O . It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. The compound is also known by other names such as 2-ethyl-2-hexen-1-ol and 2-ethylhex-2-enol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hexen-1-ol, 2-ethyl- can be synthesized through various methods. One common method involves the hydroformylation of 2-ethyl-1-hexene followed by hydrogenation . The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen .

Industrial Production Methods: In industrial settings, the production of 2-Hexen-1-ol, 2-ethyl- often involves the oxidation of 2-ethylhexanol . This process is carried out in the presence of oxidizing agents such as potassium permanganate or chromic acid .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-Hexen-1-ol, 2-ethyl- can undergo oxidation to form .

Reduction: The compound can be reduced to form .

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products Formed:

Oxidation: 2-ethylhexanoic acid.

Reduction: 2-ethylhexanol.

Substitution: Various substituted hexenols depending on the reagents used.

Applications De Recherche Scientifique

2-Hexen-1-ol, 2-ethyl- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Hexen-1-ol, 2-ethyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions . The compound can also interact with cell membranes and proteins , affecting their structure and function .

Comparaison Avec Des Composés Similaires

2-Hexen-1-ol: A primary allylic alcohol with similar chemical properties.

2-Hexenal: An aldehyde with a similar structure but different functional group.

2-Ethylhexanol: A related alcohol with a different carbon chain structure.

Uniqueness: 2-Hexen-1-ol, 2-ethyl- is unique due to its specific ethyl substitution at the second position, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity and interactions with other molecules, making it valuable in various applications .

Activité Biologique

2-Hexen-1-ol, 2-ethyl- (CAS Number: 50639-00-4) is a volatile organic compound (VOC) with notable biological activities. Its chemical structure includes a double bond and an alcohol functional group, making it a subject of interest in various fields, including agriculture, pharmacology, and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C8H16O

- Molecular Weight : 128.212 g/mol

- IUPAC Name : 2-Ethyl-2-hexen-1-ol

Plant Responses

Research has shown that 2-Hexen-1-ol, 2-ethyl- plays a significant role in plant defense mechanisms. It is produced in response to herbivore attacks and pathogen infections. For instance, in grapevines, the volatile compounds released during pathogen interactions include various hexenols, which are believed to mediate plant defense responses by attracting beneficial organisms or repelling herbivores .

Table 1: Volatile Organic Compounds in Grapevines During Pathogen Interaction

| Compound | Accumulation Phase | Significance |

|---|---|---|

| 1-Hexanol | T1 | Low levels observed |

| (E)-2-Hexen-1-ol | T2 | Increased production |

| 2-Ethyl-2-Hexen-1-ol | T3 | Highest accumulation noted |

Insect Behavioral Responses

The compound has been studied for its effects on insect behavior. A study involving the weevil Curculio chinensis demonstrated that trans-2-hexen-1-ol attracted these insects at high concentrations (100 µg/mL), while lower concentrations diminished this effect. Conversely, 2-Ethyl-1-hexanol was found to elicit significant repellency at similar concentrations .

Table 2: Behavioral Responses of Curculio chinensis to Hexenols

| Compound | Concentration (µg/mL) | Response Type |

|---|---|---|

| trans-2-Hexen-1-ol | 100 | Attraction |

| trans-2-Hexen-1-ol | 10 | Reduced Attraction |

| 2-Ethyl-1-Hexanol | 100 | Repellent |

| 2-Ethyl-1-Hexanol | 10 | Mild Repellent |

Toxicological Profile

Toxicological assessments indicate that 2-Hexen-1-ol, 2-ethyl-, exhibits low toxicity in acute oral studies with LD50 values exceeding 3000 mg/kg in rats . This suggests a favorable safety profile for potential applications in food and agriculture.

Table 3: Toxicity Data for 2-Hexen-1-ol, 2-Ethyl

| Test Type | Species | LD50 (mg/kg) |

|---|---|---|

| Oral Acute | Rat | >3000 |

| Dermal Acute | Rabbit | >2000 |

Case Study 1: Grapevine VOCs and Disease Resistance

In a study analyzing Croatian native grapevine varieties, it was found that the production of various VOCs, including (E)-2-Hexen-1-ol and its derivatives, increased significantly upon pathogen inoculation. This increase was linked to enhanced resistance against pathogens through the attraction of predatory insects that help control pest populations .

Case Study 2: Insect Behavior Modification

Another investigation focused on the behavioral responses of Curculio chinensis to various hexenols. The results indicated that while certain concentrations attracted the weevil, others acted as repellents, suggesting potential applications in pest management strategies using these compounds as natural insect attractants or repellents .

Propriétés

IUPAC Name |

2-ethylhex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h6,9H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRFYJBJQPGAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(CC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50639-00-4 | |

| Record name | 2-Ethyl-2-hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50639-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.